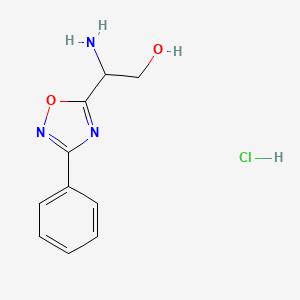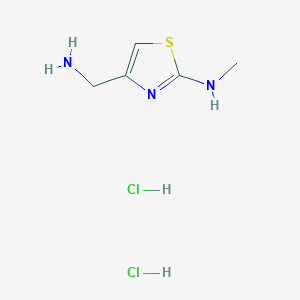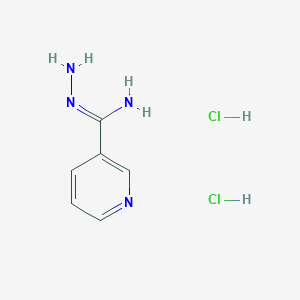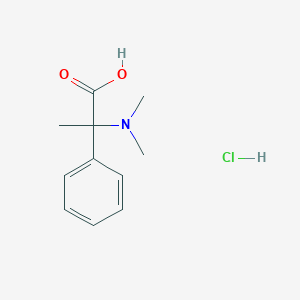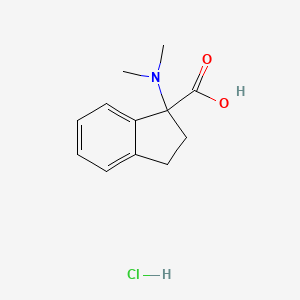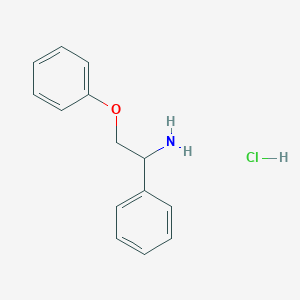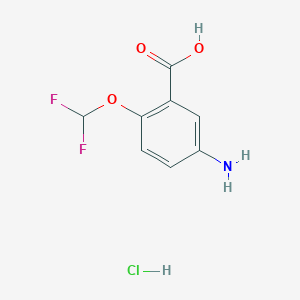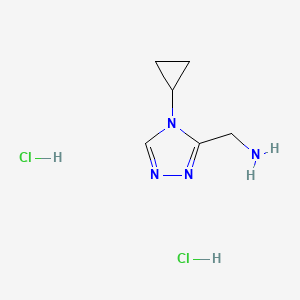![molecular formula C20H25N3O2 B1523031 2-[4-(4-羟基苯基)哌嗪-1-基]-N,N-二甲基-2-苯乙酰胺 CAS No. 1214022-77-1](/img/structure/B1523031.png)
2-[4-(4-羟基苯基)哌嗪-1-基]-N,N-二甲基-2-苯乙酰胺
描述
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide is a synthetic organic compound with a molecular formula of C20H25N3O2
科学研究应用
生化分析
Biochemical Properties
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide plays a significant role in various biochemical reactions. It interacts with enzymes such as tyrosinase, which is involved in melanin biosynthesis. The compound inhibits tyrosinase activity, reducing melanin production . Additionally, it interacts with proteins like carbonic anhydrase, showing inhibitory effects that could be useful in treating conditions like glaucoma . These interactions are primarily competitive, where the compound binds to the active sites of these enzymes, preventing their normal substrates from binding.
Cellular Effects
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide affects various cell types and cellular processes. In melanocytes, it reduces melanin production by inhibiting tyrosinase activity . In other cell types, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . This compound can also modulate cell signaling pathways, such as those involving reactive oxygen species (ROS), leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide involves its binding interactions with biomolecules. It inhibits enzymes like tyrosinase by binding to their active sites, preventing substrate access and subsequent enzymatic reactions . This inhibition can lead to decreased melanin production in melanocytes. Additionally, the compound can modulate gene expression by interacting with transcription factors or signaling molecules, leading to changes in cellular responses and metabolic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, such as prolonged inhibition of tyrosinase activity and consistent modulation of gene expression . Its stability and activity may decrease with prolonged exposure to light or extreme pH conditions.
Dosage Effects in Animal Models
The effects of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide vary with different dosages in animal models. At lower doses, it effectively inhibits tyrosinase activity without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.
Metabolic Pathways
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide is involved in several metabolic pathways. It interacts with enzymes like carbonic anhydrase, influencing metabolic flux and metabolite levels . The compound can also affect the levels of reactive oxygen species and other metabolites involved in oxidative stress responses. These interactions can lead to changes in cellular metabolism, impacting processes such as energy production and detoxification.
Transport and Distribution
Within cells and tissues, 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can be influenced by factors such as its lipophilicity and affinity for certain cellular components.
Subcellular Localization
The subcellular localization of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in the cytoplasm can influence cytosolic enzymes and metabolic pathways, while its localization in the nucleus can affect gene expression and transcriptional regulation.
准备方法
The synthesis of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyphenylpiperazine with N,N-dimethyl-2-phenylacetamide under specific conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial production methods may involve the optimization of reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production .
化学反应分析
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide undergoes various chemical reactions, including:
作用机制
The mechanism of action of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where maintaining acetylcholine levels is crucial for cognitive function.
相似化合物的比较
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide can be compared with other similar compounds, such as:
4-(4-hydroxyphenyl)piperazine: This compound shares the piperazine core but lacks the N,N-dimethyl-2-phenylacetamide moiety, resulting in different biological activities.
N,N-dimethyl-2-phenylacetamide: While this compound contains the amide functionality, it does not possess the piperazine ring, leading to distinct chemical and biological properties.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is another acetylcholinesterase inhibitor with a different structural framework, highlighting the diversity of piperazine-based inhibitors.
The uniqueness of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-21(2)20(25)19(16-6-4-3-5-7-16)23-14-12-22(13-15-23)17-8-10-18(24)11-9-17/h3-11,19,24H,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBLWKBIMHNYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


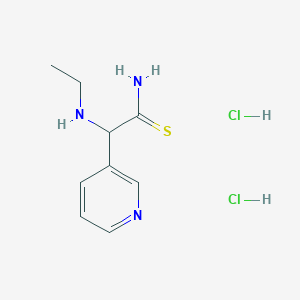
![4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazole-3-thiol dihydrochloride](/img/structure/B1522949.png)
![1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522952.png)
